5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines generally involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: As a probe for studying biological processes involving pyrimidine derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrolidin-3-ylmethoxy group can also contribute to the compound’s overall binding properties and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that also contains a fluorinated pyrimidine ring.
Fluoropyridines: Compounds with similar fluorinated aromatic rings used in various chemical and biological applications.
Uniqueness
5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride is unique due to its specific substitution pattern, which combines the properties of fluorinated pyrimidines and pyrrolidine derivatives. This unique structure can result in distinct chemical and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13ClFN3O |
---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
5-fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H12FN3O.ClH/c10-8-4-12-9(13-5-8)14-6-7-1-2-11-3-7;/h4-5,7,11H,1-3,6H2;1H |
InChI Key |
YRHQUIVTKRHREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1COC2=NC=C(C=N2)F.Cl |
Origin of Product |
United States |
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